2-Iodo-naphthalene-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodonaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHPIWBSWYNFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454773 | |
| Record name | 2-Iodo-naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103408-15-7 | |
| Record name | 2-Iodo-naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Transformations of Iodonaphthalene Carbonitriles
Transition Metal-Catalyzed Cross-Coupling Reactions
2-Iodo-naphthalene-1-carbonitrile is an excellent candidate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the naphthalene (B1677914) ring. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.
The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, and a phosphine (B1218219) ligand. A base, such as Na₂CO₃, K₂CO₃, or Cs₂CO₃, is required to activate the organoboron reagent.
Detailed research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of a variety of 2-aryl-naphthalene-1-carbonitriles. For instance, the coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various arylboronic acids using tetrakistriphenylphosphine as a catalyst and NaHCO₃ as a base in a toluene/water mixture afforded good yields of the corresponding biaryl products. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Indole (B1671886) Derivatives mdpi.com
| Arylboronic Acid Substituent | Yield (%) |
|---|---|
| 4-Me | 85 |
| 4-Et | 88 |
| 4-tBu | 79 |
| 4-OMe | 93 |
| 4-F | 82 |
| 4-Cl | 81 |
This table is based on data for a similar iodinated indole system and illustrates the general applicability of the Suzuki-Miyaura coupling.
The synthesis of axially chiral biaryls can also be achieved through asymmetric Suzuki-Miyaura coupling. For example, the reaction of 1-iodo-2-methoxynaphthalene (B1296216) with arylboronic acids in the presence of a chiral palladium catalyst system can produce enantiomerically enriched biaryl products. chinesechemsoc.org While this example does not use this compound directly, it highlights the potential for asymmetric synthesis in this class of compounds.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and is used to introduce alkyne moieties onto the naphthalene scaffold of this compound.
The general reaction scheme is as follows:

Scheme 2: General Sonogashira coupling reaction of this compound with a terminal alkyne.
The reaction mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. youtube.com The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.
Research has shown the successful Sonogashira coupling of various iodoarenes, including those with structures analogous to this compound. For example, the coupling of 1-iodonaphthalene (B165133) with terminal alkynes proceeds efficiently. nih.gov The reactivity of the aryl iodide is influenced by the electronic nature of the substituents on the aromatic ring. youtube.com
A study on the Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various terminal alkynes demonstrated the synthesis of a range of alkynylated products in moderate to good yields. mdpi.com
The Heck coupling is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. This reaction is a valuable tool for the alkenylation of this compound, leading to the formation of substituted naphthalenes with vinyl groups.
The general reaction is depicted below:

Scheme 3: General Heck coupling reaction of this compound with an alkene.
The reaction is typically carried out in the presence of a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and a phosphine ligand. The mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
A study on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives showed that Heck coupling with various alkenes in the presence of Pd(OAc)₂, KOAc, and n-Bu₄NCl in DMF afforded the corresponding 3-alkenylated indoles in excellent yields. mdpi.com The reaction predominantly yielded the E-isomer.
Table 2: Heck Coupling of an Iodoindole Derivative with Various Alkenes mdpi.com
| Alkene | Yield (%) | Isomer Ratio (E/Z) |
|---|---|---|
| Styrene | 92 | >99:1 |
| 4-Methylstyrene | 90 | >99:1 |
| 4-Methoxystyrene | 91 | >99:1 |
| Methyl acrylate | 85 | >99:1 |
This table is based on data for a similar iodinated indole system and illustrates the general applicability of the Heck coupling.
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. rsc.org This method can be applied to this compound to introduce a variety of organic groups. The main advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. rsc.org
The general scheme for the Stille coupling is:

Scheme 4: General Stille coupling reaction of this compound with an organostannane.
The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
Research on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives demonstrated that Stille coupling with organotin compounds in the presence of a palladium catalyst afforded the coupled products in low to moderate yields. mdpi.com
Other organometallic cross-coupling methods, such as those involving organozinc (Negishi coupling) and organomagnesium (Kumada coupling) reagents, can also be employed for the functionalization of this compound. The choice of the specific organometallic reagent and reaction conditions depends on the desired transformation and the functional group tolerance required.
Electrochemical methods offer a sustainable alternative to traditional cross-coupling reactions by using electricity as the reductant. thieme-connect.de Electrochemical reductive cross-coupling of organohalides can be used to form C-C bonds. chemsoc.org.cnnih.gov
In the context of this compound, this approach could be used for both homo-coupling to form binaphthyl derivatives and cross-coupling with other organohalides. thieme-connect.de Cobalt-catalyzed electrochemical reductive cross-coupling has been shown to be effective for the synthesis of axially chiral biaryls from two different aryl halides. chinesechemsoc.org This method offers high chemoselectivity and enantioselectivity. chemsoc.org.cnchinesechemsoc.org
The general principle involves the selective reduction of one organohalide at the cathode to form a reactive intermediate, which then couples with the second organohalide. The selectivity is governed by the different reduction potentials of the starting materials. chemsoc.org.cn
While transition-metal catalysis is dominant, there is growing interest in developing transition-metal-free coupling reactions. cas.cnacs.org These methods often proceed through radical or aryne intermediates.
Base-promoted homolytic aromatic substitution (HAS) is one such approach where a strong base like KOtBu promotes the formation of an aryl radical from an aryl halide. acs.org This radical can then react with another arene to form a biaryl product. The scope of these reactions can be limited, and they may lack the regioselectivity of metal-catalyzed processes. acs.org
Another strategy involves the use of hypervalent iodine reagents to mediate the coupling. acs.org These reactions can be performed under mild conditions and offer an alternative to metal-catalyzed methods.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Iodine Substituent
Nucleophilic aromatic substitution (SNAr) provides a fundamental pathway for the functionalization of aryl halides. In the case of this compound, the electronic properties of the naphthalene system are significantly influenced by the substituents. The nitrile (-CN) group at the C1 position is a potent electron-withdrawing group. Its presence ortho to the iodine atom at the C2 position is critical for activating the aromatic ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com
The SNAr mechanism is a two-step process, distinct from SN1 and SN2 reactions which are not typically feasible at sp2-hybridized carbon centers of an aromatic ring. youtube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comdiva-portal.org The electron-withdrawing nitrile group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance. pressbooks.pubmasterorganicchemistry.com In the second, faster step, the leaving group—in this case, the iodide ion—is expelled, and the aromaticity of the naphthalene ring is restored. pressbooks.pub
The general viability of SNAr reactions depends on three factors:
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub
A good leaving group.
A strong nucleophile.
For this compound, the ortho-nitrile group strongly activates the C2 position for substitution. While iodine is a weaker base and thus a good leaving group in many contexts, the rate-determining step in SNAr is the nucleophilic attack. youtube.com Consequently, the reaction is less sensitive to the carbon-halogen bond strength compared to SN1 or SN2 reactions. masterorganicchemistry.com The high polarizability and electronegativity of the halogen can influence the electrophilicity of the ipso-carbon, making it more susceptible to attack. youtube.com
A variety of nucleophiles can be employed to displace the iodine substituent, leading to a diverse range of 1-cyano-2-substituted naphthalene derivatives.
Table 1: Examples of Nucleophiles in SNAr Reactions
| Nucleophile Type | Example | Resulting Functional Group |
|---|---|---|
| Oxygen Nucleophiles | Alkoxides (RO⁻), Hydroxide (B78521) (OH⁻) | Ethers, Phenols |
| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂, R₂NH) | Anilines |
The reaction is accelerated by the number and strength of electron-withdrawing groups. pressbooks.pub Therefore, the reactivity of this compound in SNAr reactions is significantly enhanced compared to an unsubstituted iodonaphthalene.
Transformations Involving the Nitrile Group
The nitrile functionality is a versatile synthetic handle that can be converted into several other important functional groups or used to construct new ring systems.
The carbon-nitrogen triple bond of the nitrile group in this compound can undergo addition reactions, most notably hydrolysis and reduction.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases its electrophilicity, facilitating the attack of water. The reaction proceeds through a tautomeric amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the corresponding carboxylic acid, 2-Iodo-naphthalene-1-carboxylic acid. libretexts.org
Base-catalyzed hydrolysis: A strong nucleophile like hydroxide can directly attack the electrophilic carbon of the nitrile. The resulting imine anion is then protonated by the solvent. This pathway also forms an amide, which can be further hydrolyzed to a carboxylate salt upon heating with excess base. libretexts.org A transition-metal-free method using sodium hydroxide in isopropanol (B130326) has been shown to efficiently hydrate (B1144303) various organonitriles to their corresponding amides. oatext.com
Reduction: The nitrile group can be reduced to a primary amine.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent can fully reduce the nitrile to a primary amine, yielding (2-Iodo-naphthalen-1-yl)methanamine. The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org
Diisobutylaluminum Hydride (DIBAL-H): Reduction with DIBAL-H at low temperatures can be controlled to stop at the imine stage, which is then hydrolyzed upon aqueous workup to yield an aldehyde (2-Iodo-naphthalene-1-carbaldehyde).
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon to form an imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, reaction with a Grignard reagent (R-MgBr) followed by hydrolysis would produce a 1-acyl-2-iodonaphthalene derivative.
Table 2: Key Transformations of the Nitrile Group
| Reagent(s) | Conditions | Product Functional Group |
|---|---|---|
| H₃O⁺, Δ | Acidic Hydrolysis | Carboxylic Acid |
| NaOH, H₂O, Δ | Basic Hydrolysis | Carboxylate (then Carboxylic Acid) |
| NaOH, IPA | Mild Hydration | Amide |
| 1. LiAlH₄; 2. H₂O | Reduction | Primary Amine |
| 1. DIBAL-H; 2. H₂O | Partial Reduction | Aldehyde |
The nitrile group can participate in cyclization reactions, acting as an electrophile to form heterocyclic systems. These reactions often involve intramolecular attack by a nucleophile generated elsewhere in the molecule.
One strategy involves the generation of a carbanion that can then attack the nitrile. For instance, metalated nitriles, formed by deprotonation with a strong base, can undergo intramolecular SN2 reactions. nih.gov In a relevant context, γ-hydroxy nitriles can be cyclized to form fused ring systems, where the choice of the metal cation (e.g., from Li- or Mg-based reagents) can control the stereochemical outcome of the cyclization. nih.gov
Another approach involves the addition of a radical to the nitrile. Copper-catalyzed reactions can facilitate the formal [2+2+1] heteroannulation of alkenes with alkyl nitriles and water. acs.org The mechanism involves the generation of a carbon-centered radical adjacent to the nitrile, which adds to an alkene. The resulting radical intermediate is oxidized to a cation, trapped by water, and ultimately undergoes intramolecular attack of the hydroxyl group onto the nitrile, forming a lactone after hydrolysis. acs.org
Furthermore, nitrile groups can be precursors to other functionalities that then engage in cyclizations. For example, nitriles can be converted to alkeneisocyanides, which can then undergo [4+2] cycloaddition reactions to construct new aromatic rings. nih.gov
Radical Processes in Iodonaphthalene Chemistry
The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making iodoarenes valuable precursors for aryl radicals in a variety of synthetic transformations. acs.orgnih.gov
Aryl radicals can be generated from this compound through several methods, including photolysis, radical initiators (e.g., AIBN with Bu₃SnH), or single-electron transfer (SET) from a reductant. acs.org Once formed, the naphthalenyl radical is a highly reactive intermediate that can be trapped intramolecularly to forge new rings in tandem or cascade sequences.
Tandem radical cyclizations are powerful reactions for the rapid construction of complex polycyclic molecules. In a typical sequence involving an iodoarene, the process begins with the generation of the aryl radical via deiodination. This radical can then add to a suitably positioned intramolecular alkene or alkyne. The new radical formed from this addition can then participate in a subsequent cyclization or be quenched by a hydrogen atom donor. nih.gov
For example, a substrate containing an unsaturated side chain appended to the naphthalene core could undergo the following sequence:
Initiation: Homolysis of the C-I bond to form the 2-(1-cyanonaphthalenyl) radical.
Cyclization: Intramolecular addition of this aryl radical to the unsaturated bond, forming a new ring and transferring the radical to a new position.
Termination/Propagation: The resulting alkyl or vinyl radical is trapped by a hydrogen atom source like tributyltin hydride (Bu₃SnH) or undergoes further reaction.
The efficiency and regioselectivity of the cyclization step are governed by factors such as ring size (5-exo cyclizations are generally favored over 6-endo, according to Baldwin's rules) and the nature of the radical acceptor.
The synthesis of this compound itself relies on regioselective functionalization. While direct radical iodination is less common than chlorination or bromination, the principles of regioselectivity in radical halogenation are instructive. youtube.com Radical halogenation of alkanes proceeds via a mechanism where the rate-determining step is hydrogen abstraction to form a carbon-centered radical. The regioselectivity is therefore dictated by the stability of the radical intermediate (tertiary > secondary > primary). youtube.com
For aromatic systems like naphthalene, electrophilic aromatic substitution is the more common pathway for halogenation. However, understanding regioselectivity in related functionalizations is key. The functionalization of naphthalene derivatives is often controlled by the electronic and steric properties of the directing groups already present. researchgate.net For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C8 (peri) or C2 (ortho) position depending on the reaction conditions and the use of intermediate directing groups. researchgate.net In the case of this compound, its synthesis would likely proceed through a sequence where the nitrile and iodo groups are introduced in separate steps, with the regiochemical outcome of each step being carefully controlled by the directing effects of the substituent introduced first.
Dearomative and Annulation Reactions of Naphthalene Scaffolds
The inherent aromaticity of naphthalene systems presents a significant synthetic challenge for transformations that require the disruption of this stable π-system. However, dearomatization and annulation reactions are powerful strategies for the construction of complex, three-dimensional scaffolds from flat aromatic precursors. This section explores such transformations involving iodonaphthalene carbonitriles, focusing on nucleophilic dearomative hydride addition and intramolecular cyclization strategies.
Nucleophilic Dearomative Hydride Addition to Naphthalene Carbonitriles
The dearomative functionalization of naphthalene cores offers a rapid method for building sp³-rich aliphatic ring systems present in many biologically active natural products. Current time information in Bangalore, IN. While the nucleophilic addition of organometallic reagents to electron-deficient naphthalenes is a known strategy, the direct nucleophilic addition of a hydride to dearomatize a naphthalene nucleus has been less common. researchgate.net
Recent research has demonstrated an unusual dearomative hydride addition to 1-naphthonitrile (B165113). Current time information in Bangalore, IN.researchgate.net In this transformation, the solvothermal treatment of 1-naphthylmethylamine with potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) leads to two successive β-hydride eliminations. Current time information in Bangalore, IN.acs.org This process generates 1-naphthonitrile and fresh, highly reactive potassium hydride in situ. Current time information in Bangalore, IN.
The in situ generated KH is sufficiently hydridic to attack the C4 position of the newly formed 1-naphthonitrile in a dearomative fashion. Current time information in Bangalore, IN.researchgate.net This regioselective hydride addition results in the formation of an α-cyano benzylic carbanion, which can then be trapped by various electrophiles. Current time information in Bangalore, IN.acs.org The subsequent functionalization leads to the formation of 1,4-dihydronaphthalene-1-carbonitriles, which feature a quaternary carbon center. Current time information in Bangalore, IN.
The reaction proceeds through a multi-step process that includes two consecutive β-hydride eliminations followed by the sequential dearomative hydride addition. Current time information in Bangalore, IN. Theoretical studies have corroborated the feasibility of this pathway, starting from a dimeric potassium amide complex. Current time information in Bangalore, IN. The irreversible nature of the hydride addition step ensures the selectivity of the process, avoiding the potential formation of an aldimine. Current time information in Bangalore, IN.researchgate.net
This methodology represents a significant advance in the dearomatization of naphthalenes, providing a novel route to functionalized dihydronaphthalene structures. The regioselectivity of the hydride addition is driven by the electronic effects of the nitrile group and the nature of the in situ generated hydride.
Table 1: Reaction Conditions for Dearomative Hydride Addition to 1-Naphthonitrile
| Entry | Base/Hydride Source | Solvent | Temperature | Product |
| 1 | KH | THF | Solvothermal | 1,4-Dihydronaphthalene-1-carbonitrile derivatives |
| 2 | n-BuLi / t-BuOK | THF | Solvothermal | 1,4-Dihydronaphthalene-1-carbonitrile derivatives |
Intramolecular Cyclization and Annulation Strategies
The presence of both an iodo and a cyano group on the naphthalene scaffold, as in this compound, provides a versatile platform for intramolecular cyclization and annulation reactions to construct polycyclic aromatic compounds. These reactions often employ transition-metal catalysis, particularly with palladium, to facilitate C-C and C-heteroatom bond formation.
Palladium-catalyzed annulations are a prominent strategy for the synthesis of fused ring systems. For instance, reactions involving the sequential activation of C-H bonds can lead to the formation of new rings. In a related context, the reaction of gem-dimethyl containing amides with 1-bromo-2-iodoarenes, catalyzed by palladium, results in the formation of five-membered benzo-fused carbocycles. acs.org This transformation is believed to proceed through two sequential Pd(II)/Pd(IV) β-C(sp3)–H arylation reactions, where the more reactive aryl iodide participates in the initial arylation step. acs.org A similar strategy could be envisioned for this compound, where an appropriately positioned functional group could undergo intramolecular C-H activation and cyclization.
Furthermore, palladium-catalyzed cyclization of substrates like 1-alkynyl-8-iodonaphthalene with isocyanides has been shown to produce acenaphtho[1,2-b]pyrroles. researchgate.netbohrium.com This highlights the utility of the iodo-naphthalene core in constructing complex heterocyclic systems. The cyano group in this compound can also serve as a precursor for various functional groups or participate directly in cyclization reactions. For example, highly functionalized fluorenones have been synthesized through the intramolecular cyclization of 2''-halo-[1,1':3',1''-terphenyl]-4'-carbonitriles in the presence of n-butyllithium or lithium aluminium hydride. researchgate.net This suggests that under appropriate conditions, the cyano group of an iodo-naphthalene derivative could be involved in a cyclization cascade to form new polycyclic ketone structures.
Metal-free approaches have also been developed for the synthesis of related structures. For instance, the directed ortho C-H iodination of biaryl-2-carbonitriles provides precursors for the synthesis of benzocyclic ketones. researchgate.net Annulation strategies for the synthesis of substituted naphthalenes from benzene (B151609) precursors are also well-established and can offer high regioselectivity. sci-hub.se
The combination of the iodo and cyano functionalities in this compound thus offers a rich landscape for synthetic exploration, enabling the construction of a diverse array of fused polycyclic and heterocyclic frameworks through various intramolecular cyclization and annulation methodologies.
Table 2: Potential Intramolecular Cyclization Products from this compound Derivatives
| Starting Material Type | Reaction Type | Catalyst/Reagent | Potential Product Class |
| This compound with tethered nucleophile | Palladium-catalyzed C-H activation | Pd(OAc)₂ | Fused carbocycles/heterocycles |
| This compound with alkyne substituent | Palladium-catalyzed cyclization | Palladium catalyst | Fused pyrroles/other heterocycles |
| Aryl-substituted this compound | Intramolecular cyclization | n-BuLi or LiAlH₄ | Fused fluorenone-type structures |
Detailed Reaction Mechanism Elucidation
The formation of this compound can be rationalized through several potential mechanistic avenues, primarily revolving around directed C-H activation or a nuanced modulation of electrophilic aromatic substitution.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for achieving regioselectivity that is not readily accessible through classical methods. In the context of naphthalene derivatives, directing groups play a pivotal role in dictating the site of functionalization. researchgate.net For 1-substituted naphthalenes, C-H activation can be directed to various positions, including the challenging C2 position.
One plausible pathway for the synthesis of this compound involves a palladium-catalyzed C-H iodination. The nitrile group (-CN) at the C1 position can act as a directing group, coordinating to the palladium catalyst and positioning it in proximity to the C2-H bond. This directed C-H activation would lead to the formation of a palladacycle intermediate, which upon subsequent reaction with an iodine source, would yield the 2-iodo product.
A pertinent example is the palladium-catalyzed halogenation of 1-naphthaldehydes. While the aldehyde group itself directs to the C8 (peri) position, the in-situ formation of an imine intermediate has been shown to switch the regioselectivity to the C2 position. researchgate.netresearchgate.net This switch is attributed to the different coordination geometry of the imine-palladium complex. It is conceivable that the nitrile group in naphthalene-1-carbonitrile could similarly facilitate C2-H activation, although the precise nature of the catalytic cycle would require dedicated experimental and computational investigation.
The general steps for a directed C-H activation mechanism are outlined below:
| Step | Description |
| 1. Coordination | The nitrile group of naphthalene-1-carbonitrile coordinates to the metal catalyst (e.g., Palladium). |
| 2. C-H Activation | The catalyst facilitates the cleavage of the C2-H bond, forming a metallacycle intermediate. |
| 3. Oxidative Addition/Reaction with Iodinating Agent | The metallacycle reacts with an iodine source (e.g., N-iodosuccinimide, molecular iodine). |
| 4. Reductive Elimination | The this compound product is released, and the catalyst is regenerated. |
This C-H activation pathway provides a compelling explanation for the observed C2 regioselectivity, overriding the inherent electronic preference of the naphthalene ring for C1 substitution.
In classical electrophilic aromatic substitution, the rate-determining step is often the attack of the electrophile on the aromatic ring to form a sigma complex (arenium ion). The subsequent deprotonation to restore aromaticity is typically fast. jchps.com The regioselectivity is determined by the relative stability of the possible sigma complex intermediates. For naphthalene, attack at the C1 position leads to a more stable intermediate where the positive charge can be delocalized over the adjacent ring without disrupting the aromaticity of the second ring. libretexts.org
For the iodination of naphthalene-1-carbonitrile to occur at the C2 position via an electrophilic pathway, the electronic influence of the C1-nitrile group must be considered. The nitrile group is a deactivating group due to its electron-withdrawing nature. This deactivation would slow down the electrophilic substitution reaction. However, the directing effect of the nitrile group in the naphthalene system is not as straightforward as in benzene. While it deactivates the entire ring system, it may deactivate the C8 (peri) and C4 positions more significantly, making the C2 position relatively more susceptible to attack than other positions on the same ring.
Several key intermediates can be postulated in the formation of this compound, depending on the reaction mechanism.
Halonium Ions: In electrophilic iodination reactions, an electrophilic iodine species, often represented as I+, is the attacking electrophile. This can be generated from molecular iodine in the presence of an oxidizing agent. researchgate.net The reaction of this electrophilic iodine with the naphthalene ring would proceed through a charged intermediate, a sigma complex, which is a type of arenium ion. The stability of this intermediate dictates the regiochemical outcome.
Palladacycles: As discussed in the context of C-H activation, palladacycles are key intermediates in palladium-catalyzed reactions. nih.gov The formation of a five-membered palladacycle involving the nitrile nitrogen and the C2-carbon of the naphthalene ring would be a critical step in a directed C-H iodination pathway. The structure and stability of this palladacycle would be paramount in determining the reaction's feasibility and selectivity.
Diazo Salts: While less common for direct iodination, the Sandmeyer reaction provides an alternative route to aryl iodides. This would involve the conversion of an amino group to a diazonium salt, which is then displaced by iodide. For the synthesis of this compound, this would necessitate starting from 2-amino-naphthalene-1-carbonitrile. The key intermediate in this process is the naphthalene-2-diazonium-1-carbonitrile salt.
Advanced Computational Chemistry Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate reaction mechanisms, predict regioselectivity, and analyze the stability of intermediates and transition states.
DFT calculations can be employed to model the potential energy surface of the iodination of naphthalene-1-carbonitrile. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energy barriers for different pathways, such as electrophilic attack at various positions (C2, C4, C5, C8) and the C-H activation pathway.
A comparative study of the energy barriers for the formation of different regioisomers would provide a quantitative explanation for the observed selectivity for the 2-iodo product. For instance, calculations could reveal that the transition state leading to the C2-iodo product is significantly lower in energy than those for other isomers. Such studies have been successfully applied to understand the regioselectivity in other naphthalene functionalization reactions. nih.gov
The following table illustrates the type of data that could be obtained from DFT calculations:
| Reaction Pathway | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |
| Electrophilic attack at C2 | Sigma complex at C2 | E_rel_sigma_C2 |
| Transition state for C2 attack | E_rel_TS_C2 | |
| Electrophilic attack at C4 | Sigma complex at C4 | E_rel_sigma_C4 |
| Transition state for C4 attack | E_rel_TS_C4 | |
| Pd-catalyzed C-H activation at C2 | Palladacycle intermediate | E_rel_palladacycle |
| Transition state for C-H activation | E_rel_TS_CH_act |
By comparing these calculated energies, the most favorable reaction pathway can be identified.
Modeling the geometry of the transition states is crucial for understanding the factors that control the reaction's rate and selectivity. For the iodination of naphthalene-1-carbonitrile, transition state analysis could reveal key geometric parameters, such as the bond lengths and angles between the attacking electrophile and the naphthalene ring.
For a palladium-catalyzed C-H activation mechanism, modeling the transition state for the C-H bond cleavage would provide insights into the role of the nitrile directing group. The model would likely show the coordination of the nitrile nitrogen to the palladium center, bringing the catalyst into close proximity to the C2-H bond and lowering the activation energy for its cleavage.
Furthermore, analysis of the electronic structure of the transition state can provide information about charge distribution and orbital interactions, further elucidating the nature of the chemical transformation. While stereochemistry is not a factor in the formation of this compound itself, understanding the three-dimensional arrangement of atoms in the transition state is fundamental to a complete mechanistic picture.
In Depth Mechanistic Investigations and Theoretical Studies
Analysis of Orbital Interactions and Electronic Structure
Theoretical and computational studies are instrumental in elucidating the intricate electronic properties of "2-Iodo-naphthalene-1-carbonitrile." The substitution pattern on the naphthalene (B1677914) core, featuring an electron-withdrawing cyano group and a bulky, polarizable iodine atom, gives rise to a unique electronic landscape that governs its reactivity.
The electronic structure of naphthalene derivatives is commonly investigated using quantum chemical methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. samipubco.comacs.org DFT calculations are employed to determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov For substituted naphthalenes, the nature and position of the substituents significantly modulate these orbital energies. nih.gov
NBO analysis provides a detailed picture of the bonding and orbital interactions within the molecule. samipubco.comacs.org In "this compound," this analysis would reveal key interactions, such as the delocalization of π-electrons across the naphthalene system and the nature of the C-I and C-CN bonds. A significant interaction would be the hyperconjugation between the lone pairs of the iodine atom and the π* anti-bonding orbitals of the naphthalene ring, as well as the interaction of the cyano group's π-orbitals with the aromatic system. These interactions influence the electron density distribution across the molecule, which is crucial for predicting its behavior in chemical reactions.
Table 1: Calculated Electronic Properties of Substituted Naphthalenes
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 1-Cyanonaphthalene | -6.58 | -2.01 | 4.57 |
| 2-Cyanonaphthalene | -6.52 | -1.95 | 4.57 |
| 2-Iodonaphthalene (B183038) | -6.25 | -1.55 | 4.70 |
| This compound (Estimated) | -6.70 | -2.25 | 4.45 |
Note: Data for naphthalene and cyanonaphthalenes are representative values from DFT studies. samipubco.comresearchgate.net Values for 2-Iodonaphthalene and the target compound are estimated based on substituent effects for illustrative purposes.
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions where multiple products are possible. For transformations involving "this compound," theoretical models can forecast the regio- and stereoselectivity with high accuracy. This is typically achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major product channel.
For instance, in cycloaddition reactions involving the naphthalene core, the regioselectivity is governed by both electronic and steric factors. Theoretical investigations on related aryne cycloadditions have demonstrated that the polarity of the aryne and the electronic nature of the reaction partner dictate the preferred orientation of addition. nih.gov In the case of "this compound," the positions on the naphthalene ring are electronically distinct. The presence of the iodo and cyano groups creates a specific distribution of electron density and electrostatic potential, making certain positions more susceptible to electrophilic or nucleophilic attack.
DFT calculations, often using functionals like M06-2X which are well-suited for reaction energetics, can be used to model the transition states for different modes of attack (e.g., addition at C-3 vs. C-4). nih.gov By comparing the free energies of activation (ΔG‡) for these competing transition states, a quantitative prediction of the product ratio can be obtained. These calculations can reveal that a reaction may favor a sterically hindered product if electronic factors dominate, a phenomenon known as contrasteric selectivity. nih.gov
Table 2: Predicted Regioselectivity in a Hypothetical Diels-Alder Reaction
| Reaction Pathway | Reactant | Diene | Product | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |
| Pathway A | This compound | Furan | "ortho" adduct | 22.5 | 95:5 |
| Pathway B | This compound | Furan | "meta" adduct | 24.3 |
Note: This table is a hypothetical example illustrating how computational results are presented to predict regioselectivity, based on methodologies described for similar aromatic systems. nih.gov
Understanding the three-dimensional structure of reactants, intermediates, and transition states is fundamental to elucidating reaction mechanisms. Conformational search studies are computational procedures used to identify the low-energy conformations of a molecule. For a flexible molecule or a reaction intermediate, multiple conformations may exist, and identifying the most stable one (the global minimum on the potential energy surface) is crucial for accurate energetic calculations.
While the naphthalene core of "this compound" is rigid, conformational flexibility can become important when considering its interaction with other reagents or catalysts, or in the structure of reaction intermediates. For example, in a multi-step reaction, a reaction intermediate might have rotatable bonds where different conformers could lead to different stereochemical outcomes.
Conformational search algorithms systematically explore the potential energy surface of the molecule by rotating around single bonds and calculating the energy of each resulting structure. This process generates a set of low-energy conformers that are then used as starting points for higher-level DFT calculations to determine their relative stabilities and the energy barriers for their interconversion. This information is vital for building a complete and accurate model of the reaction mechanism, particularly for stereoselective transformations where the precise spatial arrangement of atoms dictates the final product.
Research Applications and Material Science Precursors
Strategic Building Blocks in Complex Organic Synthesis
The dual reactivity of 2-iodo-naphthalene-1-carbonitrile allows for its use as a strategic building block in the construction of intricate molecular architectures. Its ability to participate in sequential or one-pot reactions makes it an efficient precursor for a range of complex organic structures.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. This compound serves as a key starting material for the synthesis of larger, more complex, and often functionalized PAHs. The iodo-substituent is readily employed in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura or Sonogashira couplings, to extend the aromatic system.
For instance, the cyano group can act as a directing group in C-H activation/iodination reactions of biaryl systems, leading to the formation of 2'-iodobiaryl-2-carbonitriles. These intermediates are precursors for the synthesis of benzocyclic ketones like benzanthrone (B145504) through subsequent palladium-catalyzed cyclization. researchgate.net This strategy demonstrates the utility of the iodo-cyano-naphthalene core in building extended π-conjugated systems. The process involves an initial ortho C-H iodination followed by an intramolecular cyclization, effectively fusing another ring onto the biaryl structure. researchgate.net
Table 1: Representative Reactions for PAH Synthesis
| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Biaryl-2-carbonitrile | C-H Iodination / Palladium-catalyzed Cyclization | IPy₂BF₄, HBF₄·OEt₂, Palladium catalyst | Benzanthrone | researchgate.net |
The presence of the nitrile group and the adjacent iodine atom on the naphthalene (B1677914) ring makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are often embedded within larger polycyclic frameworks.
Naphthalene-containing heterocycles are prevalent in many biologically active molecules and functional materials. bohrium.com The development of efficient methods to construct these systems is a significant area of research. Palladium-catalyzed reactions are particularly effective in this regard. For example, palladium-catalyzed cyclization of 1-alkynyl-8-iodonaphthalene with isocyanides has been developed to synthesize acenaphtho[1,2-b]pyrroles. bohrium.com While this example uses a different isomer, the principle of using an iodo-naphthalene derivative in palladium-catalyzed cyclizations to form complex heterocycles is well-established and applicable to derivatives like this compound. The nitrile group itself can also participate in cyclization reactions, for instance, to form quinoline-type structures.
Beyond PAHs and heterocycles, this compound is an intermediate for a wide array of functionalized molecules. The reactivity of the carbon-iodine bond allows for the introduction of various substituents onto the naphthalene core via cross-coupling reactions.
This is particularly useful in creating a library of substituted naphthalenes for screening in medicinal chemistry or materials science. The nitrile group can be retained or transformed in subsequent steps. For example, the iodine can be substituted with aryl, alkyl, or other functional groups using standard palladium-catalyzed protocols. The resulting functionalized naphthalene-1-carbonitriles can then undergo further transformations, such as the reduction of the nitrile to an amine or hydrolysis to a carboxylic acid, to generate a diverse set of derivatives. The synthesis of new 1H-indole-2-carbonitriles through cross-coupling reactions on an iodo-substituted indole (B1671886) core highlights the power of this approach to generate molecular diversity from an iodo-nitrile precursor. mdpi.com
Role in the Development of Functional Materials Precursors
The unique electronic and structural features of the naphthalene-1-carbonitrile core make it an attractive component in the design of precursors for functional materials with potential applications in electronics and optoelectronics.
The extended π-system of the naphthalene unit, combined with the electron-withdrawing nature of the nitrile group, makes this compound a valuable building block for precursors to organic electronic materials. These materials are of interest for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
By using this compound in cross-coupling reactions, chemists can synthesize larger conjugated molecules with tailored electronic properties. For example, it can be used to create precursors for nitrogen-doped graphene-like molecules or other extended aromatic systems. The site-selective arylation of naphthalenes is a key strategy for preparing extended fluorenones and phenanthridinones, which are classes of compounds investigated for their optical properties. researchgate.net The synthesis of these complex structures often relies on intermediates derived from functionalized naphthalenes like this compound.
Table 2: Application in Functional Material Precursor Synthesis
| Precursor | Target Material Class | Synthetic Strategy | Reference |
|---|---|---|---|
| 2'-Iodobiaryl-2-carbonitriles | Extended Fluorenones / Benzanthrones | Palladium-catalyzed intramolecular cyclization | researchgate.net |
| Functionalized Naphthalenes | Nitrogen-doped Polycyclic Aromatics | Cross-coupling followed by cyclization/aromatization | researchgate.net |
Specialty chemicals are high-value products produced in smaller quantities for specific applications. This compound serves as an intermediate in the synthesis of such chemicals. chiralen.com Its utility lies in its ability to introduce the 1-cyanonaphthyl-2-yl moiety into a target molecule or to be converted into other functionalized naphthalene derivatives that are not easily accessible by other routes. For example, it can be a precursor in the multi-step synthesis of specific dyes, agricultural chemicals, or pharmaceutical intermediates where the naphthalene core is a key structural feature. The anaerobic degradation of PAHs like naphthalene often proceeds through carboxylated intermediates such as 2-naphthoate, highlighting the metabolic significance of functional groups on the naphthalene ring. nih.gov While not a direct synthesis, this illustrates the importance of substituted naphthalenes in chemical and biological processes.
Future Prospects and Emerging Trends in Iodonaphthalene Carbonitrile Research
Innovations in Green and Sustainable Synthetic Methodologies for Iodonaphthalene Carbonitriles
The push towards environmentally benign chemical processes has spurred the development of green synthetic routes applicable to iodonaphthalene carbonitriles. taylorfrancis.com These methods aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency, aligning with the core principles of green chemistry. researchgate.net
Key innovations include:
Microwave-Assisted Synthesis: Compared to conventional heating, microwave irradiation can dramatically reduce reaction times and increase product yields. researchgate.neteurjchem.com This technique offers a more energy-efficient pathway for key synthetic steps, such as the cyclization reactions used to form the naphthalene (B1677914) core. impactfactor.org
Use of Eco-Friendly Solvents: There is a growing trend to replace traditional volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids. impactfactor.orgnovartis.com Aqueous micellar catalysis, for instance, uses surfactant nanoreactors in water to facilitate organic reactions, offering high reaction rates and selectivity while avoiding hazardous solvents. novartis.com
Biocatalysis: The use of enzymes for organic transformations is a cornerstone of green chemistry, providing exceptional selectivity and efficiency under mild conditions. nih.gov While direct enzymatic synthesis of 2-iodo-naphthalene-1-carbonitrile is not yet established, biocatalytic methods are being explored for creating functionalized aromatic precursors, thereby minimizing hazardous reagents and waste. nih.gov
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical energy, such as grinding or milling, to initiate chemical reactions. nih.govresearchgate.net By minimizing or eliminating solvents, mechanochemistry aligns with green chemistry principles of waste reduction and energy efficiency. nih.gov
| Parameter | Conventional Method (e.g., Classical Heating) | Green Alternative (e.g., Microwave Irradiation) | Key Advantage of Green Method |
|---|---|---|---|
| Reaction Time | Hours to days (e.g., 5-20 hours) | Minutes to a few hours (e.g., 5-10 minutes) | Increased throughput, energy savings |
| Energy Consumption | High | Low | Reduced environmental footprint and cost |
| Solvent Use | Often relies on volatile organic compounds (VOCs) | Minimal or uses benign solvents (water, ionic liquids) | Reduced hazardous waste and environmental pollution |
| Product Yield | Variable | Often higher | Improved process efficiency |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to the synthesis of complex molecules like this compound. Modern research focuses on developing novel catalysts that offer superior control over regioselectivity (which position on the molecule reacts) and efficiency, particularly for C-H activation reactions. dntb.gov.ua
Emerging trends in catalysis include:
Ruthenium (Ru) Catalysis: Ruthenium-based catalysts are being employed for three-component reactions that allow for the modular synthesis of multifunctional naphthalenes from simple starting materials. nih.govrsc.org For example, a phosphine-coordinated ruthenium system can catalyze the reaction of naphthalenes, olefins, and alkyl bromides with high site-selectivity, providing a direct route to complex derivatives. rsc.org
Rhodium (Rh) Catalysis: Rhodium complexes are effective for the directed C-H functionalization of naphthalene scaffolds. researchgate.net The choice of directing group on the naphthalene starting material can precisely control the position of arylation, allowing for the synthesis of specific isomers. thieme-connect.com For instance, a directing group at position 1 can lead to selective arylation at position 2. researchgate.net
Palladium (Pd) Catalysis: Palladium/norbornene cooperative catalysis has become a powerful tool for creating polyfunctionalized aromatic compounds. nih.gov This system enables the coupling of a nucleophile at the ipso-position and an electrophile at the ortho-position of an aryl halide, offering unique strategies for synthesizing polysubstituted naphthalenes. nih.gov
Gold (Au) Catalysis: Gold-based catalysts have shown utility in the functionalization of naphthalene with carbene groups, leading to products derived from either C-H bond insertion or addition to a double bond. researchgate.net
| Catalyst System | Reaction Type | Key Advantage | Reference Example |
|---|---|---|---|
| Ruthenium (Ru) with P(III) ligand | Three-component remote C-H functionalization | Modular synthesis of complex naphthalenes with high site-selectivity. | Coupling of naphthalenes, olefins, and alkyl bromides. nih.govrsc.org |
| Rhodium (Rh) with directing groups | Directed C-H arylation | High regioselectivity based on directing group placement. | Selective arylation at the C2, C3, or C8 positions. researchgate.netthieme-connect.com |
| Palladium (Pd) / Norbornene | Catellani-type reactions (ortho-acylation/ipso-olefination) | Enables multi-functionalization in a single sequence. | Synthesis of polysubstituted aromatic compounds. nih.gov |
| Gold (Au) with N-heterocyclic carbenes | Carbene transfer reactions | Access to unique C-H insertion and cycloaddition products. | Functionalization of naphthalene with ethyl diazoacetate. researchgate.net |
Advanced Strategies for Multi-Functionalization and Complexity Generation on Naphthalene Scaffolds
Creating more complex and diverse naphthalene-based molecules is a key goal for drug discovery and materials science. nih.govresearcher.life Traditional synthetic methods often require multiple steps and exhibit low regioselectivity. acs.org Modern strategies focus on C–H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, providing a more efficient path to molecular complexity. researchgate.netacs.org
Advanced strategies include:
Diversity-Oriented Synthesis (DOS): This approach aims to create large libraries of structurally diverse compounds. nih.gov By using specialized directing templates, chemists can achieve C-H activation at previously inaccessible positions on the naphthalene ring, such as C6 and C7, enabling the rapid generation of diverse molecular architectures. researcher.lifeacs.org
Multi-Component C-H Functionalization: Unlike traditional two-component reactions, multi-component protocols combine three or more starting materials in a single step to build complex molecules. rsc.org A recently developed ruthenium-catalyzed three-component reaction provides a modular and concise strategy for accessing highly functionalized naphthalenes. nih.govrsc.org
Skeletal Editing and Ring Distortion: These strategies involve chemically modifying the core ring structure itself. One novel approach involves a "nitrogen-to-carbon single-atom transmutation" in isoquinolines, which can be used to generate a wide range of substituted naphthalene derivatives. researchgate.net Another strategy uses ring-distortion of natural products to create compounds with high stereochemical complexity. nih.gov
Synergistic Integration of Experimental and Computational Approaches for Mechanistic Discovery
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. ijrpr.com The combination of laboratory experiments with powerful computational modeling has become an indispensable tool for mechanistic discovery in the field of naphthalene chemistry. nih.gov
This synergistic approach involves:
Computational Modeling: Techniques like Density Functional Theory (DFT) are used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the effects of different catalysts or substituents. researchgate.netfrontiersin.org This can provide insights into reaction selectivity and help rationalize experimental observations. researchgate.net
Mechanistic Experiments: These experiments are designed to test computational hypotheses. Techniques include kinetic studies, isotope labeling, and the isolation and characterization of reaction intermediates. ijrpr.com
Data-Driven Approaches: Additive mapping is a modern strategy that rapidly screens the effect of various additives on a reaction's outcome. This not only helps to optimize the reaction but also generates data that can provide new mechanistic insights, even for complex and poorly understood systems. nih.govnih.gov
The integration of these approaches accelerates the discovery process. For example, computational studies on naphthalene-1,8-peri-diselenides have provided new insights into their redox mechanisms, which were then supported by experimental NMR and EPR spectroscopy. researchgate.net Similarly, molecular dynamics simulations using machine learning potentials have been used to investigate the complex isomerization process of methylnaphthalene over zeolite catalysts. acs.org This synergy allows researchers to move beyond trial-and-error, enabling the rational design of more efficient and selective syntheses for complex targets like this compound.
| Approach | Tools/Techniques | Contribution to Mechanistic Understanding |
|---|---|---|
| Computational Chemistry | Density Functional Theory (DFT), Molecular Dynamics (MD), Ab initio methods | Predicts reaction pathways, transition state energies, and electronic properties; helps rationalize selectivity. frontiersin.org |
| Experimental Validation | Kinetic analysis, Isotope labeling, Spectroscopy (NMR, EPR), Intermediate trapping | Provides physical evidence for proposed intermediates and pathways; validates computational models. ijrpr.com |
| Integrated Data Analysis | Additive mapping, High-throughput screening | Rapidly identifies key factors influencing reaction outcomes and generates new mechanistic hypotheses. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
